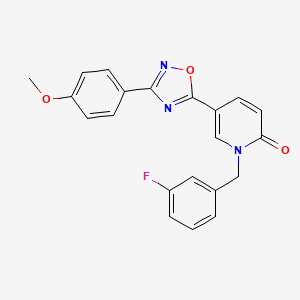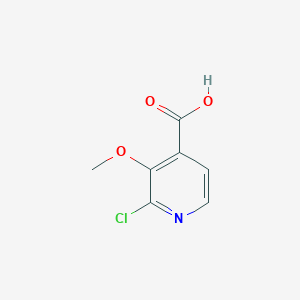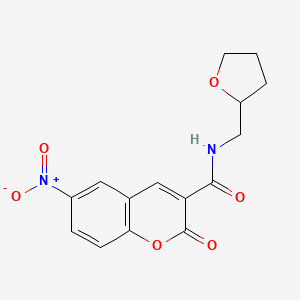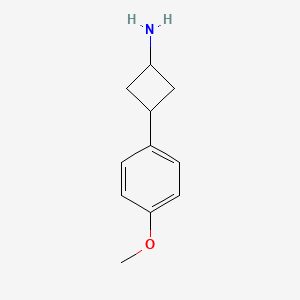methanone CAS No. 339020-24-5](/img/structure/B2981847.png)
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a methanone group (a carbonyl group attached to a methyl group). It also has chloroanilino and fluorophenyl substituents, which are aromatic rings with chlorine and fluorine atoms, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound, along with related derivatives, has been synthesized and characterized through various spectroscopic techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The synthesis involves complex reactions leading to compounds with specific substituents that influence their physical, chemical, and biological properties. The structural optimization and theoretical vibrational spectra interpretation are performed using density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers (M. Shahana & A. Yardily, 2020).
Antibacterial Activity
Molecular docking studies carried out on these compounds aid in understanding their antibacterial activity. These studies are crucial for identifying how these molecules interact with bacterial proteins, potentially leading to the development of new antibacterial agents (M. Shahana & A. Yardily, 2020).
Antitumor Activity
Some derivatives have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer therapy. These findings highlight the importance of structural modifications in enhancing the anticancer activity of such compounds (Zhi-hua Tang & W. Fu, 2018).
Central Nervous System (CNS) Depressant Activity
Derivatives of this chemical structure have demonstrated CNS depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. This suggests their potential use in developing new treatments for neurological disorders (D. Butler, L. Wise, & H. A. Dewald, 1984).
Antimicrobial Activity
The synthesis of novel Schiff bases using derivatives of this compound has been explored, with some showing excellent antimicrobial activity against various pathogens. This opens avenues for the development of new antimicrobial agents (Divyaraj Puthran et al., 2019).
The research on "4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone" and its derivatives is ongoing, with studies focusing on understanding their complex behavior, optimizing their synthesis, and exploring their potential in various biomedical applications. The diversity in their application, from antibacterial to anticancer activities, highlights the significant potential these compounds hold in contributing to scientific research and pharmaceutical development.
Mecanismo De Acción
Mode of Action
It is known that thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many chemical compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-10-3-7-12(8-4-10)20-16-21-15(19)14(23-16)13(22)9-1-5-11(18)6-2-9/h1-8H,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKBUUIIGAUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)



![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)

![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)

![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)


